N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide
Overview
Description
N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide is an organic compound with the molecular formula C4H11N3O3S and a molecular weight of 181.22 g/mol. This compound has gained significant attention in various fields of research and industry due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide typically involves the reaction of hydrazine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and various substituted compounds depending on the nature of the nucleophile used .
Scientific Research Applications
N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can lead to the disruption of metabolic pathways and cellular processes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide include:
- N-[1-(hydrazinecarbonyl)ethyl]benzenesulfonamide
- N-[1-(hydrazinecarbonyl)ethyl]p-toluenesulfonamide
- N-[1-(hydrazinecarbonyl)ethyl]naphthalenesulfonamide .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methanesulfonamide group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O3S/c1-3(4(8)6-5)7-11(2,9)10/h3,7H,5H2,1-2H3,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKDUCRRVNGNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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